molecular formula C9H7BrF3N B13484184 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B13484184
M. Wt: 266.06 g/mol
InChI Key: FEYFFGPDPMISKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a high-value pyridine-based chemical intermediate designed for research and development applications. This compound features a bromine atom and a (trifluoromethyl)cyclopropyl group on the pyridine ring, a structure that makes it a versatile building block in organic synthesis. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to create a diverse array of more complex molecules . The unique (trifluoromethyl)cyclopropyl moiety is of particular interest, as cyclopropyl groups and trifluoromethyl groups are both known to significantly influence the physicochemical and metabolic properties of a molecule . Pyridine derivatives are prominently featured in the development of modern agrochemicals and pharmaceuticals, with many new active substances being based on this scaffold . As a key synthetic intermediate, this bromo-substituted pyridine is intended for use in the discovery and optimization of novel compounds with potential biological activity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C9H7BrF3N

Molecular Weight

266.06 g/mol

IUPAC Name

3-bromo-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7BrF3N/c10-7-3-6(4-14-5-7)8(1-2-8)9(11,12)13/h3-5H,1-2H2

InChI Key

FEYFFGPDPMISKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-5-substituted Pyridine Intermediates

A relevant patent (CN101168510A) describes the preparation of 3-bromo-5-trifluoromethylaniline derivatives, which can be adapted to synthesize brominated pyridine intermediates. The process includes:

Step Reaction Type Conditions Notes
1 Acetylation of 4-bromo-2-trifluorotoluidine Acetic acid and acetic anhydride, 50-100°C Zinc powder may be added as catalyst
2 Nitration Sulfuric acid and nitric acid, below 20°C Controlled addition to avoid over-nitration
3 Deacetylation Hydrochloric acid reflux Hydrolysis of acetyl groups
4 Deamination Sodium nitrite in sulfuric acid, 10°C Diazotization followed by substitution
5 Reduction Iron powder, glacial acetic acid, reflux Converts nitro groups to amines or other desired groups

This sequence yields brominated trifluoromethyl-substituted pyridine intermediates that can be further functionalized.

Introduction of the 1-(Trifluoromethyl)cyclopropyl Group

The 1-(trifluoromethyl)cyclopropyl moiety is typically introduced via palladium-catalyzed cross-coupling reactions or nucleophilic substitution involving cyclopropyl derivatives bearing trifluoromethyl groups. While direct synthesis protocols for the exact compound are scarce, the general approach includes:

  • Preparing a suitable cyclopropyl trifluoromethyl reagent.
  • Performing a palladium-catalyzed coupling reaction with the brominated pyridine intermediate.
  • Optimizing reaction conditions to maximize yield and purity.

This method is supported by the synthesis of related compounds such as 5-bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, where palladium catalysis and substitution reactions are key steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity
3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine - C₉H₆BrF₃N ~265.0* Trifluoromethyl cyclopropane -
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine 1395492-90-6 C₉H₆BrF₃N ~265.0 Trifluoromethyl cyclopropane 95%
3-Bromo-5-(4-fluorophenoxy)pyridine 374935-03-2 C₁₁H₇BrFNO 268.08 4-Fluorophenoxy -
3-Bromo-5-Methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Methoxy -
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine 1181214-52-7 C₁₂H₇BrF₃NO 318.09 4-(Trifluoromethoxy)phenyl -

*Estimated based on analogs.

Research Findings

  • Electronic Effects : The trifluoromethylcyclopropyl group in the target compound provides strong electron-withdrawing effects, stabilizing negative charges during coupling reactions, unlike methoxy or ethoxy substituents .
  • Steric Considerations : Bulky substituents (e.g., phenyl groups in ) reduce reaction rates in cross-couplings compared to the compact cyclopropane ring .
  • Pharmaceutical Relevance : Trifluoromethyl groups enhance blood-brain barrier penetration, making the target compound more viable in CNS drug development than analogs with polar substituents .

Biological Activity

3-Bromo-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets, making it a candidate for the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H7BrF3N\text{C}_9\text{H}_7\text{BrF}_3\text{N}

This structure features a pyridine ring substituted with a bromine atom at the 3-position and a trifluoromethyl-cyclopropyl group at the 5-position. The unique combination of these substituents contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Furthermore, the trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, potentially improving their bioavailability and metabolic stability .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The anticancer activity of this compound is supported by its ability to modulate pathways involved in tumorigenesis. In vitro assays demonstrated that related compounds can inhibit proliferation in various cancer cell lines, suggesting that this compound may also exhibit selective cytotoxicity against malignant cells .

Case Studies and Research Findings

  • Inhibition Studies : A study explored the inhibitory effects of various pyridine derivatives on cancer cell lines, revealing that compounds with trifluoromethyl groups showed enhanced potency compared to their non-fluorinated counterparts. Specifically, IC50 values were significantly lower for compounds containing this functional group .
  • Mechanistic Insights : High-throughput screening (HTS) identified several hits among pyridine derivatives that interact with MYC oncogenes, highlighting the potential of these compounds in targeting specific oncogenic pathways .
  • Structural Activity Relationship (SAR) : SAR studies have demonstrated that modifications on the pyridine ring can lead to substantial changes in biological activity. For example, the presence of halogen substituents has been shown to enhance binding affinity and selectivity for certain targets .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibitory effects on bacterial growth; potential mechanism involves disruption of cell wall synthesis
AnticancerSelective cytotoxicity in cancer cell lines; modulation of tumorigenic pathways
Enzyme InteractionBinding affinity studies indicate interaction with key enzymes involved in cancer progression

Q & A

Q. Basic

  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group’s presence and symmetry .
  • ¹H NMR : Downfield shifts (~δ 8.5–9.0 ppm) for pyridine protons adjacent to bromine and cyclopropane substituents indicate electronic deshielding .
  • IR spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-F (~1150 cm⁻¹) validate functional groups.

What strategies can mitigate regioselectivity challenges during nucleophilic substitution reactions involving the bromine atom?

Advanced
Regioselectivity is influenced by steric and electronic factors:

  • Directing groups : Introduce temporary substituents (e.g., -NH₂) to steer reactivity to the desired position, followed by deprotection .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr mechanisms.
  • Metal catalysis : Cu(I) or Pd(0) mediators enable selective C-Br activation under mild conditions .

How can researchers ensure the stability of this compound during storage and handling?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ambient temperatures to prevent hydrolysis or oxidative degradation .
  • Handling : Use moisture-free solvents and gloveboxes to avoid unintended side reactions with the C-Br bond. Safety protocols (PPE, fume hoods) are critical due to bromine’s toxicity .

What computational approaches are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments to assess NLO potential. Basis sets like 6-311+G(d,p) capture electron delocalization effects from the CF₃ group .
  • TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data to validate charge-transfer transitions .

What are the primary applications of this compound in medicinal chemistry and materials science?

Q. Basic

  • Medicinal chemistry : Serves as a scaffold for kinase inhibitors or GPCR modulators, leveraging the CF₃ group’s metabolic stability and lipophilicity .
  • Materials science : The conjugated pyridine core and CF₃ group enhance polarizability, making it a candidate for optoelectronic devices or liquid crystals .

How do steric effects from the cyclopropane ring impact functionalization in multi-step synthesis?

Advanced
The cyclopropane ring introduces steric hindrance, complicating late-stage modifications:

  • Directed ortho-metalation : Use strong bases (LDA) to deprotonate positions distal to bulky groups.
  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for -OH) to prioritize functionalization at accessible positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.